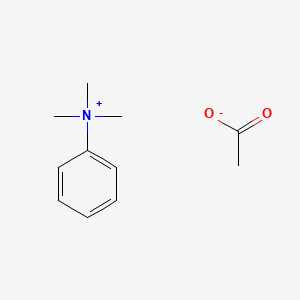
N,N,N-Trimethylanilinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylbenzenaminium acetate is a quaternary ammonium compound that features a benzene ring substituted with a trimethylammonium group and an acetate counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylbenzenaminium acetate can be synthesized through the quaternization of N,N-dimethylaniline with methyl iodide, followed by anion exchange with sodium acetate. The reaction typically involves:
Quaternization: N,N-dimethylaniline is reacted with methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to form N,N,N-trimethylbenzenaminium iodide.
Anion Exchange: The resulting N,N,N-trimethylbenzenaminium iodide is then treated with sodium acetate in water or an aqueous solvent to exchange the iodide ion with the acetate ion, yielding N,N,N-trimethylbenzenaminium acetate.
Industrial Production Methods
Industrial production of N,N,N-trimethylbenzenaminium acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of N,N-dimethylaniline and methyl iodide are mixed in industrial reactors.
Continuous Anion Exchange: The quaternized product is continuously fed into an anion exchange column containing sodium acetate to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylbenzenaminium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the quaternary ammonium compound.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
N,N,N-Trimethylbenzenaminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-trimethylbenzenaminium acetate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylbenzenaminium chloride
- N,N,N-Trimethylbenzenaminium bromide
- N,N,N-Trimethylbenzenaminium iodide
Uniqueness
N,N,N-Trimethylbenzenaminium acetate is unique due to its specific counterion (acetate), which can influence its solubility, reactivity, and interaction with biological systems. Compared to its chloride, bromide, and iodide counterparts, the acetate form may exhibit different physicochemical properties and biological activities.
Properties
CAS No. |
17310-97-3 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;acetate |
InChI |
InChI=1S/C9H14N.C2H4O2/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
DLSULYIQRAZOPW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
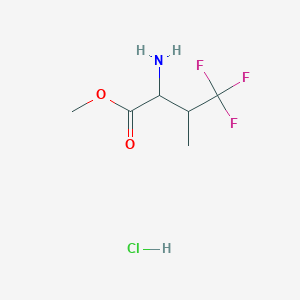
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
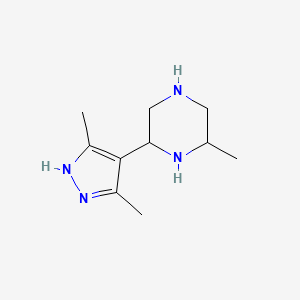
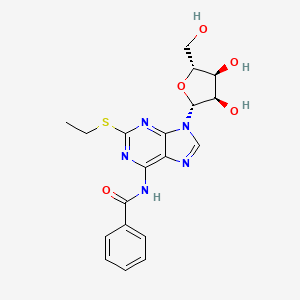
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
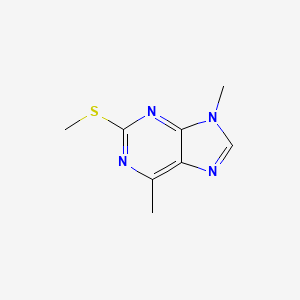
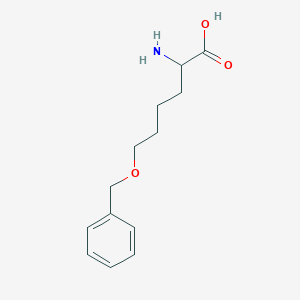
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
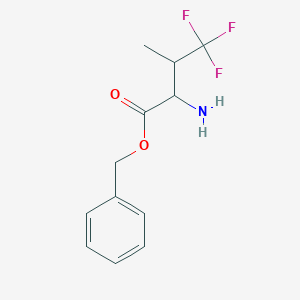
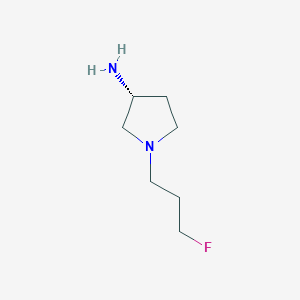
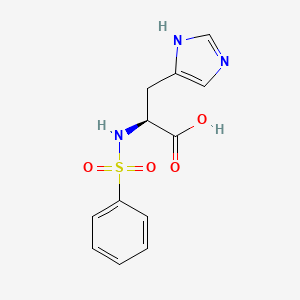
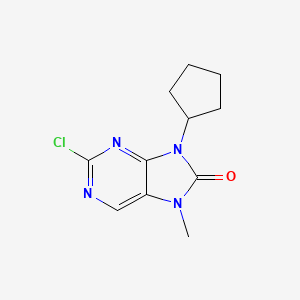
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
